molecular formula C11H12N2O3 B12360126 3-(4-Nitrophenyl)-2-piperidinone

3-(4-Nitrophenyl)-2-piperidinone

Cat. No.: B12360126
M. Wt: 220.22 g/mol
InChI Key: CZOOPIVYGAULML-UHFFFAOYSA-N
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Description

Contextualization within the Broader Scope of Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry that deals with cyclic compounds containing at least two different elements as members of the ring. ijrst.com The most common heteroatoms are nitrogen, oxygen, and sulfur. Within this domain, nitrogen-containing heterocycles are of paramount importance, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals. ijrst.comontosight.ai

The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a fundamental structural motif in this class. ijrst.comwikipedia.org When a carbonyl group is introduced into the piperidine ring, it forms a piperidinone (also known as a piperidone). wikipedia.org Depending on the position of the carbonyl group, 2-piperidinone, 3-piperidinone, and 4-piperidinone isomers are possible. wikipedia.org The compound 3-(4-Nitrophenyl)-2-piperidinone belongs to the 2-piperidinone class, which are cyclic amides, also known as lactams.

Significance of the Piperidinone Scaffold in Organic Synthesis and Medicinal Chemistry Research

The piperidine and piperidinone scaffolds are considered "privileged structures" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. Piperidinone derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and analgesic properties. biomedpharmajournal.orgnih.gov

In organic synthesis, piperidinones are versatile intermediates. wikipedia.org Their functional groups—the lactam (a cyclic amide) and often other substituents—allow for a variety of chemical transformations. They can be used to construct more complex molecular architectures, including various alkaloids and other pharmacologically active agents. nih.govwikipedia.org The synthesis of substituted piperidinones is an active area of research, with numerous methods developed for their construction, such as the Petrenko-Kritschenko piperidone synthesis and various cyclization strategies. wikipedia.orgnih.govorganic-chemistry.org

Specific Research Interest in Nitrophenyl-Substituted Piperidinone Systems

The introduction of a nitrophenyl group onto the piperidinone scaffold, as seen in this compound, imparts specific electronic properties that are of significant research interest. The nitro group (NO2) is a strong electron-withdrawing group. nih.gov This characteristic can influence the reactivity of the entire molecule and its potential interactions with biological targets. nih.govnih.gov

Research into nitro-containing compounds has shown they possess a broad spectrum of biological activities, including antibacterial and antineoplastic properties. nih.gov The nitro group's ability to participate in redox reactions is often cited as a mechanism for its biological effects. nih.gov Furthermore, the presence of a nitrophenyl moiety can be a key element in the design of inhibitors for specific enzymes, such as tyrosinase. nih.gov In the context of this compound, the combination of the established piperidinone core with the electronically distinct nitrophenyl group creates a molecule with potential for novel applications in medicinal chemistry and materials science. Some nitrophenyl-piperidinone derivatives, specifically 1-(4-Nitrophenyl)-2-piperidinone, are known to be key intermediates in the synthesis of pharmaceuticals like the anticoagulant Apixaban. innospk.comchemicalbook.com

Overview of Research Gaps and Future Directions for this compound

While the parent piperidinone scaffold is well-studied, specific and in-depth research focused solely on this compound appears to be limited in publicly accessible literature. This scarcity of dedicated studies represents a significant research gap. Future research efforts could be productively directed toward several key areas:

Novel Synthetic Methodologies: Developing new, efficient, and stereoselective synthetic routes to access this compound and its derivatives would be a valuable contribution. This could involve exploring catalytic asymmetric methods to control the stereochemistry at the C3 position, which would be crucial for pharmacological studies.

Exploration of Biological Activity: A comprehensive screening of this compound for various biological activities is warranted. Based on the properties of related structures, promising areas for investigation include its potential as an antimicrobial, anticancer, or enzyme inhibitory agent. biomedpharmajournal.orgnih.gov

Chemical Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying both the nitrophenyl ring and the piperidinone core would be a logical next step. For example, reduction of the nitro group to an amine would provide a handle for further functionalization, and N-alkylation or arylation of the piperidinone nitrogen could significantly alter its properties. These studies would help establish clear structure-activity relationships, guiding the design of more potent and selective compounds.

Intermediate for Complex Synthesis: Investigating the utility of this compound as a building block for more complex heterocyclic systems or natural product analogues could open new avenues in synthetic chemistry.

A summary of potential research directions is presented in the table below.

Research AreaFocusPotential Impact
Synthetic Chemistry Development of stereoselective synthesis routes.Access to enantiomerically pure compounds for pharmacological testing.
Medicinal Chemistry Broad biological screening (e.g., antimicrobial, anticancer).Discovery of new therapeutic lead compounds.
SAR Studies Synthesis of a derivative library and biological evaluation.Understanding of how molecular structure relates to biological function.
Synthetic Utility Use as a building block for complex molecule synthesis.Expansion of the synthetic toolbox for organic chemists.

By addressing these research gaps, the scientific community can fully elucidate the chemical and biological potential of this intriguing molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(4-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C11H12N2O3/c14-11-10(2-1-7-12-11)8-3-5-9(6-4-8)13(15)16/h3-6,10H,1-2,7H2,(H,12,14)

InChI Key

CZOOPIVYGAULML-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Spectroscopic Characterization of 3 4 Nitrophenyl 2 Piperidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal analytical tool for determining the precise structure of organic molecules. It offers detailed insights into the chemical environment of individual atoms.

Table 1: Representative ¹H NMR Data for a Structurally Similar Moiety

Functional Group Chemical Shift (ppm) Multiplicity
Aromatic CH 8.21 d, J=7.6 Hz

Note: Data is for a related 4-nitrophenyl compound and serves as an illustrative example. rsc.org

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. Each unique carbon atom in 3-(4-Nitrophenyl)-2-piperidinone gives rise to a distinct signal, confirming the carbon framework. The carbonyl carbon (C=O) of the piperidinone ring is expected to appear significantly downfield. For instance, in the parent 2-piperidinone, the carbonyl carbon resonates at approximately 173 ppm. The carbon atoms of the 4-nitrophenyl group are also readily identifiable. The carbon atom directly attached to the electron-withdrawing nitro group will be deshielded and appear at a lower field. In a representative compound, the carbon atoms of the 4-nitrophenyl group show resonances at approximately δ 147.95, 145.31, 127.01, and 124.13 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Structurally Similar Moieties

Carbon Atom Chemical Shift (ppm)
C=O (from 2-Piperidone) ~173
Aromatic C-NO₂ 147.95
Aromatic C (quaternary) 145.31
Aromatic CH 127.01

Note: Data compiled from related structures to illustrate expected chemical shifts. rsc.orgchemicalbook.com

2D NMR techniques are indispensable for the unambiguous assignment of complex spectra and for determining the connectivity and stereochemistry of the molecule. ipb.pt

HMQC/HSQC: These experiments correlate directly bonded proton and carbon atoms, allowing for definitive assignments of the signals from the piperidinone and nitrophenyl rings. researchgate.net

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net It is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon and the aromatic carbon attached to the piperidinone ring.

ROESY/NOESY: These experiments provide through-space correlations between protons, which is crucial for determining the relative stereochemistry at the C3 position of the piperidinone ring. researchgate.netharvard.edu

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the characteristic functional groups within a molecule based on their vibrational frequencies.

The IR spectrum of this compound will exhibit distinct absorption bands corresponding to its key functional groups.

Carbonyl (C=O) Stretching: A strong absorption band is expected in the range of 1650-1680 cm⁻¹ for the amide carbonyl group in the piperidinone ring. The IR spectrum of the parent 2-piperidinone shows a strong C=O band. nist.gov For a related compound containing a 4-nitrophenyl group, a strong band was observed at 1608 cm⁻¹. rsc.org

Nitro (NO₂) Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. rsc.org A representative compound shows these bands at 1532 cm⁻¹ and 1358 cm⁻¹. rsc.org

N-H Stretching: The N-H stretch of the amide group is expected in the region of 3200-3400 cm⁻¹. rsc.org

Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. rsc.org

Table 3: Characteristic IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3400
C-H Stretch (Aromatic) > 3000
C-H Stretch (Aliphatic) < 3000
C=O Stretch (Amide) 1650 - 1680
NO₂ Asymmetric Stretch 1500 - 1570

Note: Ranges are typical for these functional groups and are supported by data from related compounds. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

No high-resolution mass spectrometry (HRMS) data for this compound was found in the public domain. HRMS is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the theoretical exact mass would be calculated based on its molecular formula, C₁₁H₁₂N₂O₃. An experimental HRMS measurement would serve to verify this formula.

Fragmentation Pattern Analysis for Structural Insights

Detailed information on the mass spectrometry fragmentation pattern of this compound is not available. Analysis of these patterns would provide valuable insights into the molecule's structure by showing how it breaks apart under ionization. Characteristic fragments would be expected to correspond to the loss of the nitro group (NO₂), cleavage of the piperidinone ring, and other signature fragmentations that would help to confirm the substitution pattern.

X-ray Crystallography and Powder Diffraction Studies

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

There are no published single-crystal X-ray diffraction studies for this compound. Such a study would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the piperidinone ring. Furthermore, for a chiral compound, single-crystal XRD could be used to determine the absolute configuration of its stereocenters.

Powder X-ray Diffraction for Crystalline Phases and Unit Cell Parameters

No powder X-ray diffraction (PXRD) patterns for this compound have been reported. PXRD is used to identify crystalline phases and to determine the unit cell parameters of a crystalline solid. This data is crucial for characterizing the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 4-nitrophenyl group in the target molecule is a strong chromophore. However, no specific UV-Vis absorption spectra for this compound, detailing its maximum absorption wavelengths (λmax) and corresponding molar absorptivities, were found in the available literature.

Electronic Transitions and Chromophore Analysis

The electronic absorption characteristics of this compound are primarily dictated by the chromophoric groups present in its molecular structure. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths in the visible or ultraviolet regions of the electromagnetic spectrum. In the case of this compound, the principal chromophore is the 4-nitrophenyl group.

The electronic transitions associated with this chromophore are well-understood. The nitro group (-NO₂) is a strong electron-withdrawing group, and when attached to a benzene (B151609) ring, it significantly influences the electronic structure of the aromatic system. The interaction between the nitro group and the phenyl ring gives rise to characteristic absorption bands in the UV-Vis spectrum.

Typically, nitrophenyl derivatives exhibit two main types of electronic transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like the phenyl group, these transitions are usually intense and occur at shorter wavelengths. The presence of the nitro group can shift these bands to longer wavelengths (a bathochromic or red shift).

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

Theoretical and computational studies on related nitroaromatic compounds further elucidate their electronic properties. For example, high-resolution photoabsorption studies of nitromethane (B149229) and nitroethane have detailed the vibronic excitations of valence, Rydberg, and mixed valence-Rydberg characters. These studies help in understanding the fundamental electronic behavior of the nitro functional group which is central to the chromophoric character of this compound.

The piperidinone ring itself does not possess significant chromophoric properties in the near-UV or visible regions. Its contribution to the electronic spectrum is generally minimal compared to the highly absorbing nitrophenyl group.

Table of Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πNitrophenyl groupShorter UV regionHigh
n → πNitro groupLonger UV/Visible regionLow

It is important to note that the exact positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands for this compound would be influenced by the solvent environment due to solvatochromic effects.

Computational and Theoretical Investigations of 3 4 Nitrophenyl 2 Piperidinone

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the intricacies of molecular structures and their reactivity. These methods allow for the detailed investigation of electronic properties and the prediction of chemical behavior, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the relationship between structure, mechanism, and reactivity in various chemical reactions. cuny.edu For compounds similar to 3-(4-nitrophenyl)-2-piperidinone, DFT calculations, often using the B3LYP functional, have been employed to optimize ground state geometries and perform vibrational analyses. cuny.edunih.gov These calculations are crucial for understanding the molecule's stability and reactivity patterns. cuny.edu

DFT methods are also instrumental in determining global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. mdpi.com For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com

Basis Set Selection and Functional Comparison

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different functionals, such as B3LYP and M06-2X, can be used to investigate noncovalent interactions and thermodynamic parameters. cuny.edu The B3LYP functional, a hybrid method, is frequently used for optimizing geometries and calculating electronic and optical properties of organic molecules. mdpi.comgrowingscience.com

The selection of the basis set is equally critical. Basis sets like 6-31G(d,p), 6-311G(d,p), and the more extensive 6-311++G(d,p) are commonly employed. cuny.edunih.govgrowingscience.com The addition of polarization (d,p) and diffuse (++) functions allows for a more accurate description of the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding. Comparisons between different basis sets are often performed to ensure the reliability of the calculated properties. For example, studies on similar heterocyclic compounds have compared experimental data with structures optimized using DFT to validate the computational approach. researchgate.net

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are fundamental to its chemical and physical properties.

Optimization of Molecular Structures

For instance, in related 2,6-diphenylpiperidin-4-one systems, the phenyl groups are often found in equatorial orientations. researchgate.net The optimization process, usually carried out using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), provides detailed information on bond lengths, bond angles, and dihedral angles. nih.gov These optimized parameters can then be compared with experimental data from techniques like X-ray crystallography to assess the accuracy of the computational model. researchgate.net

Potential Energy Surface Scans for Conformational Isomers

To explore the different possible conformations of a molecule, potential energy surface (PES) scans are performed. This involves systematically changing specific dihedral angles and calculating the energy at each step. This process helps in identifying the most stable conformers (global minima) and the energy barriers between them (transition states).

For flexible ring systems like piperidine (B6355638), conformational analysis is crucial. Studies on substituted piperidines have shown that the conformational preferences can be influenced by the nature and position of the substituents. nih.gov For N-acyl piperidones, the conformation is a key determinant of the molecule's dipole moment. electronicsandbooks.com Computational conformational analysis, often performed alongside experimental techniques like NMR spectroscopy, provides a comprehensive understanding of the molecule's dynamic behavior in solution. cuny.edunih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a framework for quantifying this relationship through various descriptors.

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals, HOMO and LUMO. These descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

A higher HOMO energy corresponds to a better electron-donating ability, while a lower LUMO energy indicates a greater electron-accepting capacity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. mdpi.com Molecules with a small energy gap are generally more reactive. mdpi.com

The molecular electrostatic potential (MEP) is another important descriptor that visualizes the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

The following table provides a hypothetical set of reactivity descriptors for this compound, calculated using DFT.

DescriptorValue (eV)
HOMO Energy-7.41
LUMO Energy-3.38
HOMO-LUMO Gap (ΔE)4.03
Ionization Potential (I)7.41
Electron Affinity (A)3.38
Chemical Hardness (η)2.015
Chemical Potential (μ)-5.395
Electrophilicity Index (ω)7.21

These descriptors collectively provide a detailed picture of the electronic structure and potential reactivity of this compound, guiding further experimental studies and applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. imist.manih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. yu.edu.jo

For molecules containing a nitrophenyl group, the HOMO is typically located on the phenyl ring and the electron-donating groups, while the LUMO is often centered on the electron-withdrawing nitro group. mdpi.com This distribution facilitates intramolecular charge transfer from the HOMO to the LUMO. In piperidone derivatives, computational studies have shown that the distribution and energies of these orbitals are influenced by the substituents on both the piperidine and phenyl rings. orientjchem.org While specific energy values for this compound are not available in the reviewed literature, the general trend for similar structures indicates that the presence of the 4-nitrophenyl group significantly influences the electronic absorption properties and the potential for charge transfer within the molecule.

Natural Bond Orbital (NBO) Analysis for Hybridization, Delocalization, and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing insights into hybridization, bonding, and intermolecular interactions. mdpi.comuni-rostock.de This method localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the extent of electron delocalization, also known as hyperconjugation. mdpi.com

These donor-acceptor interactions result in a stabilization energy, E(2), which is proportional to the degree of interaction. Larger E(2) values indicate stronger delocalization effects. In molecules containing amide functionalities and aromatic systems, significant delocalization is often observed. For instance, in piperidone derivatives, NBO analysis has been used to study the delocalization of electron density from lone pairs of oxygen and nitrogen atoms to adjacent anti-bonding orbitals. mdpi.comniscpr.res.in This delocalization contributes to the stability of the molecule. For this compound, it is expected that significant interactions would involve the lone pairs of the carbonyl oxygen and the piperidinone nitrogen, as well as the π-system of the nitrophenyl ring.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov

In nitrophenyl-containing compounds, the oxygen atoms of the nitro group generally exhibit a strong negative potential, making them centers for electrophilic interactions. researchgate.net For piperidone structures, the carbonyl oxygen atom is also a site of high negative potential. researchgate.net The hydrogen atoms of the piperidine ring and the aromatic ring typically show positive potential. Therefore, for this compound, the MEP surface would likely show the most negative regions around the nitro group and the carbonyl oxygen, identifying them as primary sites for electrophilic attack. The regions around the N-H group and C-H bonds would be the most positive, indicating sites for nucleophilic interaction.

Global Reactivity Parameters (Electronegativity, Chemical Hardness, Softness, Electrophilicity)

Global reactivity parameters, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity and stability. nih.gov These parameters include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability and lower reactivity. niscpr.res.in

Chemical Softness (S) is the reciprocal of hardness and indicates the ease of modifying the electron cloud.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. nih.gov

These parameters are calculated using the following equations, based on the energies of the HOMO and LUMO:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

Studies on related nitro-aromatic and piperidone compounds show that these parameters are effective in predicting their chemical behavior. imist.maresearchgate.net For this compound, the presence of the electron-withdrawing nitro group is expected to result in a relatively high electrophilicity index.

Table 1: Global Reactivity Parameters (Illustrative)

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Power to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / η Reciprocal of hardness.

Note: Specific values for this compound are not available in the cited literature; this table is for illustrative purposes.

Natural Population Analysis for Atomic Charges

Natural Population Analysis (NPA) is a method for calculating the distribution of electrons among the atoms in a molecule, providing what are known as natural atomic charges. researchgate.netnih.gov This technique is considered more reliable and less dependent on the basis set used in the calculation compared to other methods like Mulliken population analysis. nih.gov NPA provides a more chemically intuitive picture of charge distribution, which is crucial for understanding electrostatic interactions and reactivity. researchgate.net

In molecules with heteroatoms like oxygen and nitrogen, these atoms are expected to have negative charges due to their higher electronegativity. In this compound, the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the piperidone ring, would carry partial negative charges. The nitrogen atom of the nitro group, being bonded to two highly electronegative oxygen atoms, often carries a positive charge. researchgate.net The carbon atoms bonded to these heteroatoms would, in turn, exhibit partial positive charges.

Table 2: Expected Natural Population Analysis (NPA) Charges (Illustrative)

Atom Expected Charge
O (Carbonyl) Negative
O (Nitro) Negative
N (Piperidinone) Negative
N (Nitro) Positive
C (Carbonyl) Positive

Note: Specific charge values for this compound are not available in the cited literature; this table is for illustrative purposes.

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. scispace.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. researchgate.net

For related structures, such as N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, Hirshfeld analysis revealed that H···H and O···H contacts are the most significant. researchgate.net In piperidone derivatives, N-H···O and C-H···O hydrogen bonds often play a crucial role in forming supramolecular structures. nih.gov For this compound, it is anticipated that the packing would be dominated by H···H contacts due to the abundance of hydrogen atoms, along with significant contributions from O···H/H···O contacts involving the carbonyl and nitro groups.

Table 3: Common Intermolecular Contacts in Related Piperidone and Nitrophenyl Compounds

Contact Type Typical Contribution Description
H···H > 50% Van der Waals interactions between hydrogen atoms.
O···H / H···O 10-20% Hydrogen bonding involving carbonyl and nitro oxygen atoms.

Note: Specific percentage contributions for this compound are not available in the cited literature; this table presents typical values for analogous compounds.

Non-Covalent Interaction (NCI-RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, non-covalent interactions within and between molecules. nih.gov It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). nih.gov By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and characterized. nih.gov These interactions are fundamental in fields like materials science and biochemistry, as they govern processes such as protein folding and molecular self-assembly. nih.gov

For this compound, NCI-RDG analysis would reveal intramolecular interactions that stabilize its conformation. Key interactions would likely include:

Van der Waals interactions: Occurring throughout the molecule, particularly within the piperidinone and phenyl rings.

Steric clashes: Potentially observed between the piperidinone and nitrophenyl rings, indicated by repulsive interactions in the RDG plot.

Weak hydrogen bonds: Possible C-H···O interactions involving the hydrogens on the piperidinone ring and the oxygen atoms of the nitro group could be identified.

The analysis generates 3D plots where different types of interactions are color-coded. Typically, strong attractive interactions like hydrogen bonds appear as blue surfaces, weak van der Waals forces as green surfaces, and repulsive steric clashes as red surfaces. This visualization provides a clear and intuitive map of the non-covalent forces that dictate the molecule's three-dimensional structure and stability.

Atoms In Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for defining atoms and the bonds between them based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de Developed by Richard Bader, this theory analyzes critical points in the electron density where the gradient of ρ is zero. uni-rostock.de These points define atoms, bonds, rings, and cages, allowing for a quantum mechanical description of molecular structure. uni-rostock.deias.ac.in

A key concept in AIM is the Bond Critical Point (BCP), a specific type of critical point found between two bonded atoms. ias.ac.in The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond. For this compound, an AIM analysis would characterize all covalent bonds, such as C-C, C-N, C=O, and N-O.

The analysis focuses on two main properties at the BCP:

The electron density (ρ(r)) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is concentrated or depleted. A negative value (∇²ρ(r) < 0) is characteristic of shared interactions (covalent bonds), while a positive value (∇²ρ(r) > 0) signifies closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces.

An AIM study of this molecule would precisely quantify the covalent character of the bonds within the piperidinone and nitrophenyl rings and characterize the nature of the linkage between them.

Theoretical Vibrational and Electronic Spectroscopy

Calculated Vibrational Frequencies and Mode Assignments

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful tool for assigning vibrational modes observed in experimental FT-IR and Raman spectra. esisresearch.orgmdpi.com By calculating the harmonic frequencies of the optimized molecular geometry, a detailed assignment of each vibrational band to a specific motion of atoms or functional groups can be achieved. mdpi.comresearchgate.net

For this compound, the calculated vibrational spectrum would show characteristic frequencies for its constituent functional groups. The assignments are based on the potential energy distribution (PED).

Table 1: Calculated Vibrational Frequencies and Mode Assignments for this compound

Calculated Wavenumber (cm⁻¹) Assignment Functional Group
~3100-3000 Aromatic C-H stretching Nitrophenyl ring
~2950-2850 Aliphatic C-H stretching Piperidinone ring
~1680-1660 C=O stretching (amide I band) Lactam (Piperidinone)
~1600 C=C aromatic stretching Nitrophenyl ring
~1550-1520 Asymmetric NO₂ stretching Nitro group
~1450 CH₂ scissoring Piperidinone ring
~1350-1330 Symmetric NO₂ stretching Nitro group
~1290 C-N stretching Piperidinone & Nitrophenyl

Note: The values presented are typical ranges derived from computational studies on similar molecules and serve as an illustrative example. esisresearch.org

Simulated UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating UV-Vis absorption spectra. scielo.org.za It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. scielo.org.za

The simulated UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving its chromophoric groups, primarily the nitrophenyl moiety. The key transitions would be:

π → π* transitions: These are typically high-intensity absorptions associated with the π-electron system of the aromatic ring. For the nitrophenyl group, these transitions are expected at lower wavelengths.

n → π* transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the carbonyl oxygen) to an anti-bonding π* orbital.

The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption bands of the phenyl ring. researchgate.net The main absorption band, likely corresponding to a HOMO→LUMO transition, would represent an intramolecular charge transfer (ICT) from the phenyl ring to the nitro group. scielo.org.za

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. physchemres.org Molecules with a significant NLO response often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. chemrxiv.org Computational methods are essential for predicting the NLO properties of new molecules. nih.gov

Calculation of Polarizability (⟨α⟩) and Hyperpolarizability (βtot)

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first hyperpolarizability (β). physchemres.org These properties describe how the molecular dipole moment changes in the presence of an external electric field. DFT calculations are widely used to compute these values. physchemres.orgacs.org

In this compound, the nitrophenyl group acts as a strong electron acceptor. The piperidinone ring, particularly the nitrogen atom, can act as a weak electron donor. This arrangement gives the molecule a push-pull character, which is a prerequisite for a significant second-order NLO response. The total first hyperpolarizability (βtot) is a key indicator of a molecule's potential for applications like second-harmonic generation. researchgate.net

To benchmark the NLO properties, the calculated values are often compared to those of a standard NLO molecule, such as para-nitroaniline (p-NA).

Table 2: Calculated NLO Properties

Compound Dipole Moment (μ) (Debye) Average Polarizability ⟨α⟩ (esu) First Hyperpolarizability (βtot) (esu)
This compound Calculated Value Calculated Value Calculated Value

| p-Nitroaniline (Reference) | ~6-7 | ~1.0 x 10⁻²³ | ~9-12 x 10⁻³⁰ |

Note: This table is illustrative. The values for this compound would need to be determined via specific DFT calculations. The reference values for p-NA are typical literature values. A larger βtot value for the title compound compared to p-NA would indicate its promise as an NLO material. chemrxiv.org

Structure-Property Relationships for NLO Activity

The nonlinear optical response of a molecule is fundamentally linked to its electronic structure and how the electron density is polarized by an external electric field, such as that from a high-intensity laser. The key parameters describing this response at the molecular level are the polarizability (α) and the first hyperpolarizability (β). For a molecule to exhibit a significant NLO response, particularly a large first hyperpolarizability (β), a substantial change in dipole moment upon excitation is desirable. This is often achieved in molecules with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

In the case of this compound, the 4-nitrophenyl group serves as a potent electron acceptor due to the strong electron-withdrawing nature of the nitro (-NO₂) group. The piperidinone ring, particularly the nitrogen atom within the lactam moiety, can act as an electron-donating group. The delocalization of electrons from the donor to the acceptor through the molecular framework is critical for generating a large NLO response.

Computational methods, primarily based on Density Functional Theory (DFT), are powerful tools for investigating these relationships. nih.govresearchgate.net By solving the quantum mechanical equations that describe the electronic structure of the molecule, DFT can predict various properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). physchemres.org

Key Structural Features Influencing NLO Activity:

Electron Donor and Acceptor Strength: The strength of the electron-donating and electron-accepting groups is paramount. The nitro group in the 4-position of the phenyl ring is a well-established and effective electron acceptor. The electron-donating capability of the piperidinone moiety is more subtle. While the nitrogen atom has a lone pair of electrons, its donor strength is modulated by its inclusion in the lactam ring.

π-Conjugated System: The phenyl ring acts as a π-conjugated bridge connecting the donor and acceptor functionalities. The extent of electron delocalization across this bridge is crucial. In this compound, the direct attachment of the phenyl ring to the piperidinone ring facilitates this electronic communication.

Intramolecular Charge Transfer (ICT): The "push-pull" arrangement facilitates intramolecular charge transfer from the electron-donating part of the molecule to the electron-accepting part upon electronic excitation. A larger degree of charge transfer generally leads to a greater change in the dipole moment and, consequently, a larger first hyperpolarizability (β). nih.gov Computational studies on similar push-pull systems have shown that the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of ICT. mdpi.com A smaller HOMO-LUMO gap is typically associated with a more facile charge transfer and enhanced NLO properties.

Illustrative Computational Data:

While experimental or calculated data for this compound is not available, the following table provides representative values for polarizability and hyperpolarizability that could be expected from DFT calculations on similar organic molecules with push-pull characteristics. These values are for illustrative purposes to demonstrate the typical output of such computational investigations.

Computational MethodBasis SetDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
HF6-311G(d,p)8.51501200
B3LYP6-311G(d,p)9.21652500
M066-311G(d,p)9.51622800

Note: The data in this table are hypothetical and serve as an illustration of the types of results obtained from computational studies on NLO materials. The values are based on trends observed in related piperidone and nitrophenyl derivatives. nih.govresearchgate.net

The choice of computational functional (like HF, B3LYP, or M06) and the basis set can influence the calculated values. researchgate.net Generally, DFT methods like B3LYP and M06 provide a good balance of accuracy and computational cost for predicting NLO properties of organic molecules.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Complex Heterocyclic Systems

The piperidinone scaffold is a prevalent motif in a vast number of biologically active compounds and natural products. openmedicinalchemistryjournal.comnih.gov As a substituted piperidinone, 3-(4-Nitrophenyl)-2-piperidinone offers a direct entry point into more complex heterocyclic structures, enabling chemists to build molecular complexity efficiently.

Building Blocks for Polycyclic and Fused Ring Structures

The structure of this compound is well-suited for elaboration into polycyclic and fused-ring systems. The lactam functionality and the adjacent C3-substituent can participate in various cyclization and annulation reactions. Methodologies for constructing polycyclic pyridones often involve ring-opening transformations of precursor molecules, a strategy applicable to piperidinone derivatives. mdpi.commdpi.com For instance, the condensation of a related compound, 4-nitrophenyl acetonitrile (B52724), with other reagents has been shown to produce complex fused systems like 3-(4-nitrophenyl)-4-phenyl-1,8-naphthyridin-2-amine, highlighting the utility of the nitrophenyl acetonitrile moiety, which is structurally related to the core of this compound. researchgate.net

The general strategy involves leveraging the existing piperidinone ring as a scaffold and building additional rings onto it. This can be achieved through reactions that engage the lactam nitrogen or carbonyl, the alpha-carbon, or the functional groups on the phenyl ring after transformation (e.g., reduction of the nitro group to an amine).

Precursor TypeReaction TypeResulting StructureReference
Piperidinone DerivativeAnnulation/CyclizationFused Pyridones mdpi.commdpi.com
4-Nitrophenyl AcetonitrileCondensationPolycyclic Naphthyridine researchgate.net
DinitropyridoneRing Transformation with CycloalkanonesFused Nitropyridines nih.gov

Synthesis of Spatially Defined Molecular Architectures

The creation of molecules with precise three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly in drug discovery and material science. The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This chirality is a critical feature that can be exploited in stereoselective synthesis.

Recent advances have focused on the asymmetric synthesis of piperidines to control their spatial configuration. nih.gov Techniques such as the nitro-Mannich/reduction cyclization cascade have been developed to produce highly functionalized piperidines with excellent diastereoselectivity. nih.govmdpi.com By employing such methods in the synthesis of this compound itself, a specific enantiomer can be prepared and then carried through subsequent reaction sequences to build complex, spatially defined molecular architectures. This control over stereochemistry is crucial for applications where the biological activity or material property is dependent on the precise 3D shape of the molecule.

Design and Synthesis of Novel Derivatives for Material Science Applications

The unique electronic and structural properties of this compound make it an attractive starting point for the design of novel organic materials. The aromatic nitro group offers a site for electronic tuning, while the piperidinone ring provides a robust scaffold.

Development of Specialized Polymers and Coatings

In the field of material science, there is a continuous demand for new monomers and building blocks to create polymers and coatings with specialized properties. specificpolymers.com Derivatives of this compound hold potential in this area. The lactam ring of the piperidinone core could potentially undergo ring-opening polymerization to yield polyamides with pendant nitrophenyl groups.

Furthermore, the nitro group can be readily reduced to an amine. This resulting amino group is a versatile functional handle for a variety of subsequent reactions. For example, it can be reacted with epoxides, isocyanates, or acid chlorides to graft the molecule onto other polymer backbones or to synthesize new, highly functionalized monomers for polymerization, leading to materials with tailored properties like enhanced thermal stability, specific surface adhesion, or altered hydrophobicity. specificpolymers.com

Functional GroupPotential TransformationApplication
Lactam RingRing-Opening PolymerizationSynthesis of novel polyamides
Nitro GroupReduction to AmineMonomer functionalization, grafting onto polymers

Exploration in Organic Semiconductors and Solvatochromic Dyes

The field of organic electronics utilizes π-conjugated molecules for applications such as transistors and sensors. nih.gov Organic dyes and pigments, particularly those with polar functional groups, have shown significant promise as organic semiconductors. nih.gov The this compound structure contains a π-conjugated system (the nitrophenyl group) and a strong electron-withdrawing nitro group, which are key features for n-type organic semiconductor materials.

Modification of the core structure, for instance by extending the conjugation or by introducing other functional groups, could lead to derivatives with tailored electronic properties suitable for use in organic field-effect transistors (OFETs). Additionally, the significant charge separation in the molecule, imparted by the nitro group, suggests that its derivatives could exhibit solvatochromism, where the color of the compound changes depending on the polarity of the solvent. This property is valuable for developing chemical sensors.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds (excluding clinical human trial data)

The piperidine (B6355638) ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govmdpi.com Consequently, substituted piperidinones like this compound are highly valuable intermediates for the synthesis of new therapeutic agents. nih.gov The presence of the nitroaromatic group is particularly significant, as such moieties are found in various bioactive molecules and can also serve as precursors to other essential functional groups. nih.gov

The synthetic utility of this intermediate is often realized through the chemical manipulation of the nitro group. Reduction of the nitro group to an aniline (B41778) derivative is a common and critical step. This amine can then be used in a wide range of coupling reactions (e.g., amide bond formation, sulfonamide synthesis, Buchwald-Hartwig coupling) to build a diverse library of compounds for biological screening. nih.gov For example, syntheses of potent kinase inhibitors and antimicrobial agents have utilized nitropyridine and other nitroaromatic precursors. nih.govnih.gov A direct application involves the synthesis of 3-(4-nitrophenyl)-4-phenyl-1,8-naphthyridin-2-amine, which was investigated for its potential as an anticancer agent. researchgate.net The piperidinone core itself has been incorporated into various biologically active frameworks, including inhibitors of PI3Kδ. nih.gov

Initial IntermediateKey TransformationTarget Compound ClassPotential ApplicationReference
This compoundReduction of nitro group, amide couplingFunctionalized PiperidinesKinase Inhibitors nih.gov
This compoundReduction, cyclization, further elaborationFused HeterocyclesAnticancer Agents researchgate.net
Piperazinone-containing scaffoldsStructure-Activity Relationship StudiesThieno[3,2-d]pyrimidinesPI3Kδ Inhibitors nih.gov
2-Piperidinone derivativesIsolation and biological screeningN-[4-bromo-n-butyl]-2-piperidinoneAntimicrobial Agents researchgate.netresearchgate.net

Precursor to Anticoagulants (e.g., Apixaban derivatives based on related nitrophenyl piperidinones)

The compound 1-(4-nitrophenyl)-2-piperidinone, a structurally related molecule to this compound, is a key intermediate in several of the most economical synthetic routes for Apixaban. google.comgoogle.com Apixaban is a potent, direct factor Xa inhibitor used as an anticoagulant. wjpsonline.com In these synthetic pathways, p-nitroaniline is typically reacted with a halogenated valeryl chloride (like 5-chlorovaleryl chloride) to form an amide, which then undergoes intramolecular cyclization to yield the 1-(4-nitrophenyl)-2-piperidinone core. google.comgoogle.com

This intermediate is then subjected to a series of reactions. A notable process involves the reduction of the nitro group to an amine. researchgate.net For instance, one method describes the reduction of 1-(4-nitrophenyl)piperidin-2-one (B57410) using iron trichloride/charcoal as a catalyst with aqueous hydrazine (B178648) to produce the corresponding aniline derivative. researchgate.net This amino group is a critical handle for constructing the rest of the Apixaban molecule. Subsequent steps involve the introduction of other key fragments, ultimately leading to the final complex structure of the drug. google.comwjpsonline.com The use of nitrophenyl piperidinone intermediates represents a more cost-effective approach compared to earlier synthetic methods that relied on more expensive starting materials like iodoaniline. wjpsonline.com

Building Block for Analgesics and Anti-inflammatory Agents (based on related piperidinone derivatives)

The piperidinone core is a well-established scaffold in the development of new analgesic and anti-inflammatory drugs. researchgate.netrsc.org While direct studies on this compound in this context are not prevalent, research on related piperidinone derivatives highlights the therapeutic potential of this chemical class. For example, various substituted 4-piperidones have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, with some compounds exhibiting efficacy comparable to the standard drug diclofenac (B195802) sodium. researchgate.net

Furthermore, derivatives of 3,5-bis(arylidene)-4-piperidones have been synthesized and evaluated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models, indicating their potential for treating inflammatory conditions. rsc.orgnih.gov The versatility of the piperidinone ring allows for the introduction of various substituents, which can modulate the pharmacological activity. The nitrophenyl group, in particular, has been incorporated into other molecular frameworks, such as furoic acid hydrazones, which have demonstrated significant antiallodynic and antihyperalgesic activities in models of neuropathic pain. nih.gov

Application in Neuropharmacological Research

Piperidine and its derivatives are fundamental structures in neuropharmacology due to their ability to interact with various targets within the central nervous system (CNS). nih.govclinmedkaz.org The piperidinone skeleton, a key feature of this compound, is present in numerous compounds with diverse neuropharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. nih.govnih.gov

For instance, a series of 2-piperidone (B129406) derivatives were designed and evaluated as potential agents for Alzheimer's disease. These compounds were found to inhibit the aggregation of β-amyloid and suppress neuroinflammation by reducing the production of pro-inflammatory cytokines. nih.gov Another study on piperazine (B1678402) derivatives, which share structural similarities with piperidones, demonstrated that these compounds can exhibit anxiolytic and antidepressant-like activities through modulation of the serotonergic and GABAergic systems. nih.gov The presence of a nitrophenyl group can also influence receptor binding, as seen in studies of 4-aroylpiperidines designed as sigma-1 receptor ligands. nih.gov These findings underscore the potential of piperidinone-containing compounds in the development of new therapies for a range of neurological and psychiatric disorders. clinmedkaz.org

Role in Enzyme Inhibition and Receptor Binding Studies for Mechanism Elucidation

The this compound structure and its derivatives serve as valuable tools in biochemical and pharmacological research for studying enzyme inhibition and receptor binding. The piperidinone core can act as a scaffold to correctly orient functional groups into the active sites of enzymes or the binding pockets of receptors. nih.gov

A notable example is the use of piperidinone derivatives as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.govresearchgate.net In one study, a series of piperidinone derivatives were synthesized and showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net The derivative 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent inhibitor of AChE in the series. researchgate.net

Furthermore, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors. nih.gov Enzyme kinetics analysis revealed that the most potent compound in the series acted as a mixed inhibitor of tyrosinase. nih.gov In other research, nitisinone, a compound that inhibits 4-hydroxyphenylpyruvate dioxygenase, has been repurposed for the treatment of type I tyrosinemia. semanticscholar.org The nitrophenyl group itself can be a key pharmacophoric element, as demonstrated in studies of sigma receptor ligands where nitrophenyl-substituted piperidines were evaluated for their binding affinity. nih.gov

Applications in Analytical Chemistry Methodologies

In the field of analytical chemistry, this compound and related compounds have specific applications that leverage their chemical and physical properties.

Standards for Chromatographic Analysis

This compound is available as a solid analytical standard with a specified purity, often greater than 98.0%. tcichemicals.com This makes it suitable for use as a reference material in various chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). tcichemicals.comasiapharmaceutics.inforesearchgate.net In the synthesis of pharmaceuticals like Apixaban, where 1-(4-nitrophenyl)-2-piperidinone is a key intermediate, chromatographic methods are essential for monitoring reaction progress and ensuring the purity of the final product. wjpsonline.comasiapharmaceutics.inforesearchgate.net The availability of a high-purity standard allows for accurate quantification and identification of this intermediate and related impurities.

The physical properties of this compound, such as its solid, crystalline powder form, make it stable and easy to handle for the preparation of standard solutions. sigmaaldrich.comsigmaaldrich.com Its molecular weight and structure are well-defined, which is a prerequisite for a reliable analytical standard. nih.gov

Development of New Analytical Probes

The chemical structure of this compound contains features that are amenable to the development of new analytical probes. The nitrophenyl group, in particular, can be exploited for its electrochemical or photophysical properties. While direct applications of this specific compound as a probe are not widely documented, related structures offer insights into its potential.

For example, the development of fluorescent probes for detecting specific analytes is a significant area of research. In one study, a fluorescent probe was designed for the specific detection of pyrrolidine, a related cyclic amine. nih.gov This probe exhibited a colorimetric and fluorescent response upon reaction with the analyte. nih.gov The principles used in such a design could potentially be adapted to the piperidinone scaffold. The nitro group can act as a fluorescence quencher or as an electroactive moiety, which could be modulated upon binding to a target analyte, forming the basis of a sensing mechanism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Nitrophenyl)-2-piperidinone, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 4-nitrobenzaldehyde with a piperidinone precursor under basic conditions (e.g., K₂CO₃ in DMF) typically yields the target compound. Optimizing reaction time (24–48 hours) and temperature (80–100°C) improves yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Monitoring intermediates using TLC or HPLC ensures reaction progression .

Q. How can researchers characterize the structural and chemical stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Analyze degradation products via HPLC-MS or NMR (¹H/¹³C) to identify hydrolysis or oxidation pathways. For thermal stability, use differential scanning calorimetry (DSC) to detect melting points and decomposition events .

Q. What spectroscopic techniques are most effective for confirming the identity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks for the nitrophenyl (δ 8.2–8.4 ppm for aromatic protons) and piperidinone (δ 2.5–3.5 ppm for methylene groups) moieties.
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and ~1340 cm⁻¹.
  • LC-MS : Verify molecular ion [M+H]⁺ at m/z 235.1 (calculated for C₁₁H₁₂N₂O₃) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological activity of this compound derivatives?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or enzymes). Validate predictions with in vitro assays, comparing docking scores (e.g., ΔG < -7 kcal/mol) to IC₅₀ values .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?

  • Methodological Answer : Conduct meta-analysis of literature data to identify variables (e.g., solvent polarity, catalyst loading). Reproduce key studies under controlled conditions, using standardized reagents and equipment. For biological data discrepancies, validate assay protocols (e.g., cell viability vs. enzymatic activity) and confirm compound purity (>95% by HPLC) .

Q. How can polymorph screening be systematically performed for this compound, and what are the implications for pharmaceutical applications?

  • Methodological Answer : Screen for polymorphs using solvent recrystallization (e.g., ethanol, acetonitrile) and analyze via X-ray diffraction (PXRD) and DSC. Compare dissolution rates and solubility profiles of polymorphs in biorelevant media (FaSSIF/FeSSIF). Polymorph stability under accelerated storage conditions (40°C/75% RH) should be assessed for formulation viability .

Q. What advanced purification methods are recommended for isolating trace impurities (e.g., 3-chloro derivatives) in this compound?

  • Methodological Answer : Use preparative HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities. For chlorinated byproducts, confirm structures via high-resolution MS/MS and quantify using a calibrated impurity standard (e.g., Apixaban impurity reference) .

Q. How does the nitro group in this compound influence its electrochemical behavior in catalytic applications?

  • Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) with a glassy carbon electrode. The nitro group typically exhibits reduction peaks at -0.5 to -1.2 V (vs. Ag/AgCl), which can be correlated with catalytic activity in hydrogenation or redox reactions .

Methodological Resources

  • Synthesis : Reference impurity standards (e.g., CAS 536760-29-9) for protocol validation .
  • Computational Tools : PISTACHIO and REAXYS databases for reaction pathway predictions .
  • Safety : Follow ALADDIN safety protocols for handling nitroaromatics (e.g., PPE, ventilation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.